molecular formula C10H18BN B14250239 N,N-Di(propan-2-yl)-1H-borol-1-amine CAS No. 189142-29-8

N,N-Di(propan-2-yl)-1H-borol-1-amine

Cat. No.: B14250239
CAS No.: 189142-29-8
M. Wt: 163.07 g/mol
InChI Key: JKTLAGFSYOZDGC-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)-1H-borol-1-amine is an organic compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of boron and nitrogen atoms within its molecular structure, which imparts unique chemical properties. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di(propan-2-yl)-1H-borol-1-amine typically involves the reaction of boron-containing precursors with amines. One common method is the reaction of boronic acid derivatives with secondary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Di(propan-2-yl)-1H-borol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-containing oxides.

    Reduction: It can be reduced to form boron-hydride complexes.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Boron oxides and related compounds.

    Reduction: Boron-hydride complexes.

    Substitution: Substituted boron-amines.

Scientific Research Applications

N,N-Di(propan-2-yl)-1H-borol-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Di(propan-2-yl)-1H-borol-1-amine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N,N-Di(propan-2-yl)-1H-borol-1-amine is unique due to the presence of boron in its structure, which imparts distinct chemical properties not found in similar amines. This makes it particularly valuable in applications requiring boron-containing reagents.

Properties

CAS No.

189142-29-8

Molecular Formula

C10H18BN

Molecular Weight

163.07 g/mol

IUPAC Name

N,N-di(propan-2-yl)borol-1-amine

InChI

InChI=1S/C10H18BN/c1-9(2)12(10(3)4)11-7-5-6-8-11/h5-10H,1-4H3

InChI Key

JKTLAGFSYOZDGC-UHFFFAOYSA-N

Canonical SMILES

B1(C=CC=C1)N(C(C)C)C(C)C

Origin of Product

United States

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